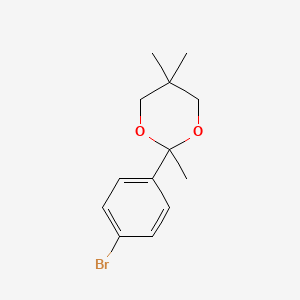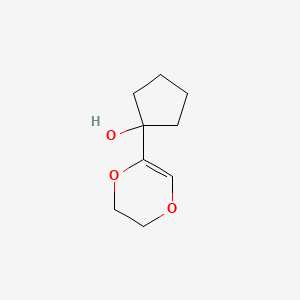![molecular formula C15H10ClN3O B14343010 3-{[(3-Chlorophenyl)methylidene]amino}quinazolin-4(3H)-one CAS No. 95446-32-5](/img/structure/B14343010.png)
3-{[(3-Chlorophenyl)methylidene]amino}quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(3-Chlorophenyl)methylidene]amino}quinazolin-4(3H)-one is a chemical compound belonging to the quinazolinone family Quinazolinones are heterocyclic compounds that have been extensively studied due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(3-Chlorophenyl)methylidene]amino}quinazolin-4(3H)-one typically involves the condensation of 3-chlorobenzaldehyde with 4-aminoquinazolin-2-one. The reaction is usually carried out in the presence of a suitable catalyst and solvent under reflux conditions. The general reaction scheme is as follows:
Starting Materials: 3-chlorobenzaldehyde and 4-aminoquinazolin-2-one.
Catalyst: Acidic or basic catalysts such as acetic acid or sodium acetate.
Solvent: Common solvents include ethanol or methanol.
Reaction Conditions: Refluxing the mixture for several hours until the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-{[(3-Chlorophenyl)methylidene]amino}quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of quinazolinone derivatives with higher oxidation states.
Reduction: Conversion to 3-{[(3-aminophenyl)methylidene]amino}quinazolin-4(3H)-one.
Substitution: Formation of substituted quinazolinone derivatives with various functional groups.
Scientific Research Applications
3-{[(3-Chlorophenyl)methylidene]amino}quinazolin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{[(3-Chlorophenyl)methylidene]amino}quinazolin-4(3H)-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 3-{[(4-Chlorophenyl)methylidene]amino}quinazolin-4(3H)-one
- 3-{[(2-Chlorophenyl)methylidene]amino}quinazolin-4(3H)-one
- 3-{[(3-Bromophenyl)methylidene]amino}quinazolin-4(3H)-one
Uniqueness
3-{[(3-Chlorophenyl)methylidene]amino}quinazolin-4(3H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position and nature of the substituents on the phenyl ring can significantly impact the compound’s properties, making it distinct from other similar compounds.
Properties
CAS No. |
95446-32-5 |
|---|---|
Molecular Formula |
C15H10ClN3O |
Molecular Weight |
283.71 g/mol |
IUPAC Name |
3-[(3-chlorophenyl)methylideneamino]quinazolin-4-one |
InChI |
InChI=1S/C15H10ClN3O/c16-12-5-3-4-11(8-12)9-18-19-10-17-14-7-2-1-6-13(14)15(19)20/h1-10H |
InChI Key |
PCIISUUAPSCTRR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)N=CC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{2-[(4-Methoxyphenyl)methoxy]ethoxy}phenol](/img/structure/B14342931.png)

![4-[(4-chlorobenzoyl)amino]-N-[(E)-(4-methylphenyl)methylideneamino]benzamide](/img/structure/B14342947.png)

![(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;(1R,2S)-2-(methylamino)-1-phenylpropan-1-ol;phosphoric acid;hydrochloride](/img/structure/B14342963.png)



![1-[2-Methyl-1-(tributylstannyl)propyl]piperidine](/img/structure/B14342988.png)





